(3-Aminophenyl)(pyridin-4-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-aminophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORVTFJCCREQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488203 | |
| Record name | (3-Aminophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62246-96-2 | |
| Record name | (3-Aminophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies and Structure Activity Relationship Sar Studies of 3 Aminophenyl Pyridin 4 Yl Methanone
Chemical Modification of the Amino Group: Amidation, Alkylation, and Heterocycle Formation
The primary amino group on the phenyl ring is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities that can significantly impact the molecule's biological and physicochemical properties.
Amidation: The amino group can be readily acylated to form amides. This transformation is often employed in medicinal chemistry to introduce substituents that can form additional interactions with biological targets, such as hydrogen bonds. For instance, in a study on related pyridyl-pyrimidinyl-aminophenyl-amide derivatives, various carboxylic acids were coupled with an amino group to produce a library of amide compounds. This strategy is fundamental in exploring the chemical space around a core scaffold. The general reaction involves treating the amine with an acyl chloride, anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent.
Alkylation: While direct N-alkylation of the amino group can be achieved using alkyl halides, this reaction can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for introducing alkyl groups. This two-step process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride. This methodology allows for the introduction of a wide variety of primary and secondary alkyl groups.
Heterocycle Formation: The amino group is a key precursor for the synthesis of fused heterocyclic systems. A common strategy involves the condensation of the amino group with a 1,3-dicarbonyl compound or its equivalent to form a six-membered heterocyclic ring. For example, 5-aminopyrazole derivatives are widely used to synthesize pyrazolo[1,5-a]pyrimidines through cyclization strategies. nih.gov This approach involves the reaction of the amino group with various bielectrophilic partners. Such transformations dramatically alter the shape, size, and electronic properties of the parent molecule, which is a key strategy in scaffold hopping and the development of novel chemical entities for biological screening. The reaction of an aminophenyl ketone with reagents like dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with other reagents can lead to the formation of various fused heterocyclic systems.
Table 1: Examples of Amino Group Modifications and Resulting Structures This table is illustrative and based on general synthetic strategies for aromatic amines.
| Modification Type | Reagent Example | General Product Structure | Potential Impact on Properties |
|---|---|---|---|
| Amidation | Acetyl chloride | N-(3-(pyridin-4-ylcarbonyl)phenyl)acetamide | Introduces hydrogen bond donor/acceptor, alters polarity |
| Alkylation | Benzyl bromide | (3-(N-benzylamino)phenyl)(pyridin-4-yl)methanone | Increases lipophilicity, introduces steric bulk |
| Heterocycle Formation | Diethyl malonate | A quinolone or related fused heterocycle | Rigidifies the structure, creates a new pharmacophore |
Functionalization of the Pyridine (B92270) Ring: Halogenation, Nitration, and Metalation Reactions
The pyridine ring, being an electron-deficient aromatic system, has a distinct reactivity pattern compared to the aminophenyl ring. Functionalization can be challenging but offers significant opportunities for modulating electronic properties and providing new vectors for substitution.
Halogenation: Direct electrophilic halogenation of pyridine is difficult due to the deactivating effect of the nitrogen atom and requires harsh conditions, often proceeding via radical mechanisms at high temperatures. mdpi.com A more controlled approach involves the halogenation of the corresponding pyridine-N-oxide, which activates the ring towards electrophilic substitution, primarily at the 4-position. The N-oxide can then be deoxygenated to yield the halogenated pyridine.
Nitration: Similar to halogenation, direct nitration of pyridine is inefficient and requires severe conditions. The standard method for introducing a nitro group onto the pyridine ring is through the nitration of pyridine-N-oxide. nih.gov Using a mixture of fuming nitric acid and sulfuric acid, pyridine-N-oxide can be converted to 4-nitropyridine-N-oxide. nih.gov The nitro group is a strong electron-withdrawing group and can serve as a handle for further transformations, such as reduction to an amino group or nucleophilic aromatic substitution.
Metalation Reactions: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines, although it typically favors the C-2 position due to coordination with the nitrogen lone pair. However, functionalization at the C-4 position, which is remote from the nitrogen atom, remains a significant challenge. Recent advances have shown that using specific reagents like n-butylsodium can overcome the inherent preference for C-2 functionalization and allow for deprotonation and subsequent reaction with electrophiles at the C-4 position. nih.govnih.gov This method allows for the introduction of alkyl and aryl groups at the C-4 position of the pyridine ring. nih.govnih.gov Another approach involves a halogen-metal exchange on a pre-functionalized halopyridine. For instance, an iodo- or bromo-substituted pyridine can undergo exchange with organolithium or Grignard reagents, followed by quenching with an electrophile. nih.gov
Table 2: Strategies for Pyridine Ring Functionalization This table is illustrative and based on general pyridine chemistry.
| Reaction Type | Reagent/Method | Position of Functionalization | Product Example |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ on Pyridine-N-Oxide | C4 | (3-Aminophenyl)(4-nitropyridin-2-yl)methanone |
| Metalation | n-Butylsodium followed by RX | C4 | (3-Aminophenyl)(4-alkylpyridin-2-yl)methanone |
| Halogenation | Cl₂/High Temp | C3, C5 | (3-Aminophenyl)(3-chloropyridin-4-yl)methanone |
Diversification at the Ketone Moiety: Carbonyl Transformations and Side Chain Elongation
The ketone carbonyl group is a hub for a variety of chemical transformations that can alter the geometry and connectivity of the two aromatic rings, as well as introduce new functionalities.
Carbonyl Transformations:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). tbzmed.ac.ir This transformation changes the central atom from sp² to sp³ hybridization, introducing a chiral center and altering the three-dimensional shape of the molecule. The resulting alcohol can be further functionalized, for example, by etherification or esterification.
Reductive Amination: The ketone can be converted into an amine via reductive amination. This involves reaction with an amine (such as ammonia or a primary amine) to form an imine, which is then reduced in situ. This introduces a nitrogen atom at the linker position, providing a new site for derivatization.
Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to the ketone carbonyl results in the formation of a tertiary alcohol. nih.gov This reaction is a powerful method for introducing a third substituent at the central carbon, significantly increasing the steric bulk and complexity of the molecule.
Side Chain Elongation:
Wittig Reaction: The Wittig reaction is a widely used method for converting ketones into alkenes. documentsdelivered.comchemrevlett.com By reacting the ketone with a phosphonium ylide (a Wittig reagent), the carbonyl oxygen is replaced with a carbon-carbon double bond. documentsdelivered.comchemrevlett.com This allows for the elongation of the side chain and the introduction of various substituents depending on the structure of the ylide used. documentsdelivered.comchemrevlett.com This method is highly versatile for creating new carbon-carbon bonds.
Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the HWE reaction uses phosphonate carbanions and often provides better yields and stereoselectivity, particularly for the formation of (E)-alkenes.
Table 3: Examples of Ketone Moiety Diversification This table is illustrative and based on general ketone chemistry.
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene (C=CH₂) |
Rational Design of (3-Aminophenyl)(pyridin-4-yl)methanone Analogs for Targeted Research Objectives
Rational drug design involves the strategic design and synthesis of new molecules based on the known structure and function of a biological target. The this compound scaffold serves as a valuable starting point for designing inhibitors for various enzyme families, particularly protein kinases, due to its ability to present functional groups in a defined three-dimensional space.
The design process often begins with computational methods like molecular docking, where virtual libraries of analogs are screened against a crystal structure of the target protein. For instance, in the design of kinase inhibitors, the aminophenyl moiety can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The pyridine ring can be directed towards the solvent-exposed region or a hydrophobic pocket, where modifications can improve potency and selectivity.
Strategies such as scaffold hopping and bioisosteric replacement are commonly employed. In scaffold hopping, the core structure is replaced with a different but functionally equivalent scaffold to explore new chemical space and intellectual property. For example, the aminophenyl-pyridine core might be replaced with a pyrazolo[3,4-b]pyridine or an imidazo[1,2-a]pyridine to create novel kinase inhibitors. nih.govnih.gov
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the ketone linker could be replaced with an amide, sulfonamide, or a reversed amide to alter the molecule's hydrogen bonding capacity and conformational flexibility.
A study on the design of CDK8 inhibitors used a 2-amino-pyridine scaffold, identified from the structure of sorafenib bound to CDK8, to guide the synthesis of new derivatives with potent inhibitory activity. nih.gov Similarly, research on pyridopyrimidine derivatives as EGFR inhibitors demonstrated how extending the structure with non-coplanar aromatic groups could significantly enhance inhibitory activity. nih.gov These examples highlight the iterative process of design, synthesis, and biological evaluation that underpins modern drug discovery, a process for which the this compound scaffold is well-suited.
Advanced SAR Methodologies for Elucidating Structure-Dependent Biological Research Activities
To efficiently navigate the vast chemical space made accessible through derivatization, advanced SAR methodologies are employed. These computational techniques help to build predictive models that guide the synthesis of more effective compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a dataset of analogs with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. For pyridine derivatives, QSAR studies have been used to model their antiproliferative activity, identifying key molecular descriptors (such as polarity and size) that correlate with efficacy. nih.gov
3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structures of the molecules. These methods align a series of active molecules and calculate their steric and electrostatic fields. The resulting models can generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic character is favorable or unfavorable for activity. researchgate.net
Pharmacophore modeling is another powerful technique used to identify the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. frontiersin.orgdovepress.com A validated pharmacophore model can be used as a 3D query to screen large compound databases to identify novel scaffolds that fit the model and are therefore likely to be active. frontiersin.orgdovepress.com Studies on various kinase inhibitors have successfully used pharmacophore modeling combined with 3D-QSAR to design and identify potent new compounds. nih.govfrontiersin.orgdovepress.com
Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand binding modes, rationalize observed SAR, and prioritize compounds for synthesis. For pyridine-based kinase inhibitors, docking studies can reveal key interactions with amino acid residues in the ATP-binding site. nih.govmdpi.com Following docking, MD simulations can be used to study the dynamic stability of the ligand-protein complex over time, providing a more realistic picture of the binding interactions and helping to refine the design of next-generation analogs. researchgate.net
These advanced computational methods are integral to modern drug discovery and are essential for efficiently processing the data generated from SAR studies on scaffolds like this compound, ultimately accelerating the identification of promising lead compounds. oncodesign-services.com
Applications in Chemical Biology and Advanced Biological Research Using 3 Aminophenyl Pyridin 4 Yl Methanone
Utilization of (3-Aminophenyl)(pyridin-4-yl)methanone as a Chemical Probe for Investigating Cellular Pathways
There is limited direct evidence of this compound itself being used as a chemical probe. However, its structural motif is integral to derivatives designed to investigate and modulate specific cellular signaling pathways, particularly in the context of cancer biology. These derivatives often function as inhibitors of key enzymes within these pathways, allowing researchers to dissect the roles of these enzymes in cellular processes.
Derivatives of this scaffold have been synthesized and evaluated as inhibitors of various protein kinases, which are pivotal regulators of cellular pathways controlling cell growth, proliferation, and differentiation. For instance, pyrazolo[3,4-b]pyridine derivatives incorporating the aminophenyl-pyridin-4-yl-methanone-like core have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov Dysregulation of the TRK signaling pathway is implicated in various cancers. By using these compounds, researchers can probe the downstream effects of TRK inhibition, such as the suppression of growth in cancer cell lines. nih.gov
Similarly, derivatives have been developed to target the PI3K-Akt-mTOR pathway, a critical signaling cascade that is often hyperactivated in cancer. A series of 7-azaindazole derivatives, which can be considered structurally related to the this compound scaffold, were synthesized and shown to be potent dual inhibitors of PI3K and mTOR. nih.gov The use of such molecules as chemical probes helps in elucidating the therapeutic potential of targeting this pathway in hematological malignancies like acute myeloid leukemia (AML). nih.gov
Another important cellular pathway investigated using derivatives of this scaffold is the one regulated by Fms-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are common in AML. nih.gov Covalent inhibitors based on a 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine core have been synthesized to irreversibly target FLT3, allowing for the study of the consequences of sustained pathway inhibition. nih.gov
The table below summarizes key research findings on derivatives used to probe cellular pathways.
| Derivative Class | Target Pathway/Protein | Cell Line(s) | Key Finding |
| Pyrazolo[3,4-b]pyridines | TRKA | Km-12, MCF-7, HUVEC | Compound C03 showed an IC50 of 56 nM for TRKA and inhibited proliferation of Km-12 cells with an IC50 of 0.304 µM. nih.gov |
| 7-Azaindazoles | PI3K/mTOR | HL-60, MOLM-16 | Compound FD274 exhibited potent dual inhibition of PI3Kα (IC50 = 0.65 nM) and mTOR (IC50 = 2.03 nM). nih.gov |
| Isoxazolo[3,4-b]pyridines | FLT3 | MOLM-13, MV4-11 | Compound C14 displayed potent inhibition of FLT3 (IC50 = 256 nM) and inhibited proliferation of MV4-11 cells (IC50 = 325 nM). nih.gov |
Research into Protein-Ligand Interactions with this compound Derivatives
The study of protein-ligand interactions is crucial for understanding the mechanism of action of small molecules. While direct structural studies of this compound with protein targets are not widely available, research on its derivatives has provided valuable insights into their binding modes. Molecular docking studies are frequently employed to predict and rationalize the observed biological activities.
For instance, in the development of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as PI3Kδ inhibitors, molecular docking was used to understand the interaction of a potent derivative, A8, with the PI3Kδ enzyme. nih.gov The study suggested that the derivative forms three crucial hydrogen bonds within the active site, which likely accounts for its high inhibitory potency (IC50 = 0.7 nM). nih.gov
In another study focusing on PI3K/mTOR dual inhibitors, molecular modeling was used to guide the design of 7-azaindazole derivatives. nih.gov The docking studies of the lead compound FD274 revealed key interactions with the hinge region of the PI3Kα kinase domain, providing a structural basis for its potent inhibitory activity. nih.gov
The table below details some of the key protein-ligand interactions for derivatives of the this compound scaffold.
| Derivative | Protein Target | Key Interacting Residues | Predicted Interaction Type |
| Compound A8 | PI3Kδ | Not specified | Three key hydrogen bonds |
| Compound FD274 | PI3Kα | Hinge region residues | Hydrogen bonding |
Development of Bioconjugates and Imaging Agents Based on the this compound Scaffold
The this compound scaffold has potential for the development of bioconjugates and imaging agents due to its chemical tractability and the biological activities of its derivatives. The amino group on the phenyl ring provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or molecules that direct the compound to specific cellular locations.
While specific examples of bioconjugates derived directly from this compound are not prominent in the literature, the development of proteolysis-targeting chimeras (PROTACs) illustrates a related concept. PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target. A study on SMARCA2/4 degraders utilized a 2-(6-amino-5-phenylpyridazin-3-yl)phenol ligand, which shares structural similarities with the aminophenyl-pyridin-yl motif, conjugated to a VHL E3 ligase ligand via a linker. nih.gov This approach demonstrates how a core scaffold with affinity for a target protein can be elaborated into a more complex bioconjugate to achieve a specific biological outcome.
In the realm of imaging, derivatives of related structures are being explored as positron emission tomography (PET) agents. For example, (2-aminocyclopropyl)phenyl derivatives have been developed as PET imaging agents for Lysine-Specific Demethylase 1 (LSD1) in the brain. acs.org These molecules are designed to have high affinity and selectivity for their target, along with physicochemical properties suitable for brain imaging. acs.org This highlights the potential for appropriately functionalized aminophenyl-pyridinyl scaffolds to be developed into imaging probes for various biological targets.
Phenotypic Screening Strategies for Novel Biological Research Activities using Compound Libraries
Phenotypic screening is a powerful approach in drug discovery and chemical biology to identify compounds that produce a desired biological effect without a priori knowledge of the molecular target. nih.govenamine.net Compound libraries for phenotypic screening are often designed to be diverse in their chemical structures to maximize the chances of finding novel activities.
While there is no specific mention of this compound in the context of large-scale phenotypic screening libraries in the provided search results, the principles of library design suggest that scaffolds like this would be valuable additions. The aminophenyl-pyridinyl-methanone core represents a privileged structure in medicinal chemistry, meaning it is a scaffold that is known to bind to multiple biological targets.
A rational approach to creating chemical libraries for phenotypic screening involves selecting compounds that are predicted to bind to multiple targets relevant to a particular disease, such as glioblastoma. nih.gov In one such study, a library of 9000 in-house compounds was computationally screened against multiple targets, and selected compounds were then tested in a three-dimensional spheroid viability assay using patient-derived glioblastoma cells. nih.gov This type of approach could potentially identify novel anticancer activities for compounds with the this compound scaffold.
The success of phenotypic screening campaigns has led to the development of specialized libraries, such as those enriched with annotated potent inhibitors and their biosimilars, covering a broad diversity of biological targets. enamine.net The inclusion of compounds based on the this compound core in such libraries could lead to the discovery of new biological functions and therapeutic applications.
Computational Chemistry and Molecular Modeling of 3 Aminophenyl Pyridin 4 Yl Methanone
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanics (QM) provides the most fundamental description of a molecule's electronic structure, offering profound insights into its stability, reactivity, and properties. nih.gov Methods like Density Functional Theory (DFT) are frequently employed to study molecules of pharmaceutical interest. researchgate.net For (3-Aminophenyl)(pyridin-4-yl)methanone, DFT calculations can elucidate the distribution of electrons, predict sites susceptible to electrophilic or nucleophilic attack, and determine molecular orbital energies.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more readily excited, indicating higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen, indicating these are sites prone to electrophilic attack or hydrogen bond donation. Conversely, positive potential (blue regions) would be expected around the amino group's hydrogen atoms, marking them as sites for nucleophilic attack. nih.gov These computational analyses are crucial for understanding the molecule's interaction with biological targets. researchgate.net
Table 1: Hypothetical Quantum Mechanical Properties of this compound (Calculated using DFT/B3LYP/6-31G(d,p))
| Property | Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Predicts chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
| Electron Affinity | 1.1 eV | Energy released when an electron is added |
| Ionization Potential | 6.0 eV | Energy required to remove an electron |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum mechanical calculations for a molecule with this structure.
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Binding Energetics
While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic movements of a system over time. mdpi.com This is essential for understanding the conformational flexibility of this compound. The central ketone linker allows for significant rotational freedom between the phenyl and pyridine rings, and MD simulations can explore the landscape of accessible conformations in different environments, such as in aqueous solution or when bound to a protein. nih.govresearchgate.net
When studying ligand-protein interactions, MD simulations are used to assess the stability of the binding pose predicted by docking studies. plos.orgnih.gov By simulating the complex over tens to hundreds of nanoseconds, researchers can observe how the ligand and protein adapt to each other, identify key stable interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov This provides a more accurate estimation of binding affinity than docking scores alone. For this compound, MD simulations would reveal the stability of its interactions within a target's binding site and quantify the energetic contributions of its different moieties to the binding event.
Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation of this compound
| Dihedral Angle | Dominant Conformation (°) | Population (%) | Energy (kcal/mol) |
| C(amino-ring)-C-C(carbonyl)-C(pyridyl-ring) | 45 | 60 | 0.0 |
| C(amino-ring)-C-C(carbonyl)-C(pyridyl-ring) | 135 | 25 | 1.2 |
| C(amino-ring)-C-C(carbonyl)-C(pyridyl-ring) | -45 | 15 | 1.8 |
Note: This table presents a simplified, hypothetical output from an MD simulation to illustrate how the conformational preferences of the molecule's central dihedral angle would be analyzed.
Docking Studies to Predict Ligand-Target Interactions for this compound and its Analogs
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. d-nb.info In drug design, it is used to predict how a ligand like this compound might interact with the binding site of a target protein. nih.gov The process involves placing the ligand in various conformations and orientations within the protein's active site and scoring these poses based on a scoring function that estimates the binding affinity.
For this compound, docking studies would be crucial to generate hypotheses about its potential biological targets. The pyridine nitrogen and the carbonyl oxygen are likely to act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. The two aromatic rings can engage in hydrophobic and π-π stacking interactions. nih.gov Docking a series of analogs, where different substituents are added to the phenyl or pyridine rings, can help elucidate the structure-activity relationship (SAR) and identify which modifications improve binding affinity.
Table 3: Hypothetical Docking Results for this compound Analogs Against a Kinase Target
| Compound | Analog Modification | Docking Score (kcal/mol) | Key Predicted Interactions |
| 1 | This compound | -7.5 | H-bond with hinge region (pyridine-N) |
| 2 | R = 4-fluoro on phenyl ring | -7.8 | H-bond with hinge; Halogen bond |
| 3 | R = 4-methoxy on phenyl ring | -8.2 | H-bond with hinge; H-bond with DFG motif |
| 4 | R = 2-methyl on pyridine ring | -7.1 | Steric clash with gatekeeper residue |
Note: This table is a hypothetical representation of docking study results, illustrating how modifications to the parent structure could influence binding affinity and interactions with a protein target.
QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for a series of this compound analogs, one would first synthesize or computationally design a set of related molecules and measure their biological activity (e.g., IC50). nih.gov
Next, various molecular descriptors—numerical values that characterize the chemical structure, such as electronic, steric, and hydrophobic properties—are calculated for each molecule. Statistical methods, like partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed activity. researchgate.netresearchgate.net A robust QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. mdpi.com
A hypothetical QSAR equation for this series might look like: pIC50 = 0.5 * ClogP - 0.2 * TPSA + 0.8 * (H-bond Donors) + constant
This equation would suggest that higher lipophilicity (ClogP) and more hydrogen bond donors enhance activity, while a larger polar surface area (TPSA) is detrimental.
Virtual Screening and Lead Optimization Using Advanced Computational Approaches
Virtual screening (VS) is a powerful computational strategy used in the early stages of drug discovery to search large libraries of compounds for molecules that are likely to bind to a drug target. nih.gov VS can be either structure-based, relying on docking, or ligand-based, using methods like pharmacophore modeling or shape similarity. A pharmacophore model for this compound could be constructed, defining the essential 3D arrangement of features (e.g., H-bond acceptor, H-bond donor, aromatic rings) required for activity. This model could then be used to rapidly screen millions of compounds to identify new potential hits. mdpi.com
Once a "hit" compound is identified, the process of lead optimization begins. This iterative cycle involves designing and evaluating new analogs to improve properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. lephar.com Computational tools are central to this process. For instance, if this compound were a hit, QM, docking, and MD simulations would be used to design modifications aimed at enhancing its binding affinity and drug-like properties, guiding the synthesis of a more promising preclinical candidate. nih.govmdpi.com
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 3 Aminophenyl Pyridin 4 Yl Methanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (3-Aminophenyl)(pyridin-4-yl)methanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.
Based on analogous compounds like 3-aminobenzophenone (B1265706) and 3-benzoylpyridine, the expected chemical shifts for this compound can be predicted. The protons on the pyridine (B92270) ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between δ 8.5 and 9.0 ppm for the protons ortho to the nitrogen and between δ 7.5 and 8.0 ppm for the protons meta to the nitrogen. rsc.org The protons on the 3-aminophenyl ring would likely resonate in the aromatic region between δ 6.5 and 7.5 ppm. chemicalbook.com The amino (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
In the ¹³C NMR spectrum, the carbonyl carbon is expected to have a characteristic signal in the downfield region, likely around 195 ppm. rsc.org The carbons of the pyridine ring would appear between δ 120 and 155 ppm, while the carbons of the aminophenyl ring would resonate between δ 115 and 150 ppm.
To unambiguously assign these signals, a suite of 2D NMR experiments is essential.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and between the protons on the 3-aminophenyl ring, confirming their respective substitution patterns.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. Each C-H bond in the molecule would produce a cross-peak in the HSQC/HMQC spectrum, allowing for the direct assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the protons on the pyridine and aminophenyl rings to the carbonyl carbon would definitively establish the connectivity of the entire molecule.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C=O | - | ~195 | Protons on both rings |
| Pyridin-4-yl: C2, C6 | ~8.7-8.9 | ~150-153 | H3/H5, C=O |
| Pyridin-4-yl: C3, C5 | ~7.6-7.8 | ~122-125 | H2/H6, C4 |
| 3-Aminophenyl: C1 | - | ~138-140 | H2, H6 |
| 3-Aminophenyl: C2 | ~7.0-7.2 | ~118-120 | H4, H6, C=O |
| 3-Aminophenyl: C3 | - | ~147-149 | H2, H4 |
| 3-Aminophenyl: C4 | ~6.8-7.0 | ~117-119 | H2, H5, C=O |
| 3-Aminophenyl: C5 | ~7.2-7.4 | ~129-131 | H4, H6 |
| 3-Aminophenyl: C6 | ~7.1-7.3 | ~120-122 | H2, H5, C=O |
| -NH₂ | ~4.0-5.5 (broad) | - | C2, C4 of aminophenyl ring |
For pharmaceutical applications, the solid-state form of a compound is of critical importance. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact physical properties such as solubility and bioavailability. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, different polymorphs of this compound could be identified and distinguished. ssNMR can provide information on the number of crystallographically independent molecules in the unit cell and on the local molecular conformation and packing.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a cornerstone of molecular analysis, providing precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₂H₁₀N₂O), the expected monoisotopic mass is 198.0793 g/mol . An HRMS measurement would confirm the elemental composition by matching the experimentally determined mass to the theoretical mass within a very small error margin (typically < 5 ppm).
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern can be used to confirm the connectivity of the different parts of the molecule.
For this compound, the most likely fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group. This would be expected to produce characteristic fragment ions corresponding to the pyridin-4-ylcarbonyl cation and the 3-aminophenylcarbonyl cation, as well as the pyridin-4-yl and 3-aminophenyl cations themselves following the loss of carbon monoxide. The study of these fragmentation patterns is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers.
| m/z | Proposed Fragment Structure | Formula |
|---|---|---|
| 198.0793 | [M]⁺ (Molecular Ion) | [C₁₂H₁₀N₂O]⁺ |
| 121.0393 | [C₆H₅N₂O]⁺ (3-aminobenzoyl cation) | [C₇H₆NO]⁺ |
| 106.0422 | [C₅H₄NCO]⁺ (pyridin-4-ylcarbonyl cation) | [C₆H₄NO]⁺ |
| 93.0578 | [C₆H₇N]⁺ (aniline cation) | [C₆H₇N]⁺ |
| 78.0476 | [C₅H₄N]⁺ (pyridin-4-yl cation) | [C₅H₄N]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a molecule.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C=C and C=N stretching vibrations of the aromatic and pyridine rings. The N-H stretching vibrations of the amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. analis.com.my The carbonyl (C=O) stretching vibration is expected to be a strong, sharp band in the region of 1630-1680 cm⁻¹, which is characteristic for diaryl ketones. researchgate.net Vibrations associated with the aromatic rings (C-H stretching and C=C in-plane stretching) are expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. nih.gov
Raman spectroscopy provides complementary information. While the C=O stretch is typically strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. This complementarity is valuable for a comprehensive vibrational analysis.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H stretch (asymmetric and symmetric) | 3300-3500 | Medium | Weak |
| Aromatic C-H stretch | 3000-3100 | Medium-Weak | Strong |
| C=O stretch | 1630-1680 | Strong | Medium |
| Aromatic/Pyridine C=C and C=N stretch | 1400-1600 | Medium-Strong | Strong |
| C-N stretch | 1250-1350 | Medium | Medium |
| Aromatic C-H out-of-plane bend | 700-900 | Strong | Weak |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, which is achiral and thus does not possess stereocenters, the primary focus of X-ray crystallography would be on elucidating its precise crystal structure, including bond lengths, bond angles, and intermolecular interactions.
The process would involve growing a single, high-quality crystal of this compound. This crystal would then be mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected on a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.
A hypothetical data table for the crystallographic analysis of this compound is presented below, based on typical parameters for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₀N₂O |
| Formula Weight | 198.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 17.891 |
| α (°) | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) | 970.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.358 |
| Absorption Coefficient (mm⁻¹) | 0.092 |
| F(000) | 416 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 5678 |
| Independent reflections | 2234 [R(int) = 0.034] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 |
This detailed structural information is invaluable for understanding the solid-state packing of the molecule, which can influence its physical properties such as melting point and solubility. It also provides insights into intermolecular forces like hydrogen bonding, which are expected to be present due to the amine and pyridine functionalities.
Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for determining the purity of a chemical compound and for separating it from any impurities or byproducts from a chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly used methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed. In this approach, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.
A typical HPLC method for the purity assessment of this compound could involve the following parameters, which are presented in the hypothetical data table below.
| Parameter | Hypothetical Condition |
| Instrumentation | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Chromatographic Conditions | |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Expected Results | |
| Retention Time (Rt) | Approximately 8.5 minutes |
| Purity (by area %) | >99% |
This method would allow for the quantification of the main peak corresponding to this compound and the detection of any impurities, which would appear as separate peaks in the chromatogram. The use of a Diode Array Detector allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is an excellent technique for separation and identification. This compound may be amenable to GC-MS analysis, potentially after derivatization of the primary amine to increase its volatility. In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification.
A hypothetical GC-MS method is outlined below.
| Parameter | Hypothetical Condition |
| Instrumentation | |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Chromatographic Conditions | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer Conditions | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Expected Results | |
| Retention Time (Rt) | Approximately 12.2 minutes |
| Mass Spectrum | Molecular ion peak (M+) at m/z 198, with characteristic fragment ions |
The mass spectrum obtained would serve as a "fingerprint" for this compound, allowing for its unambiguous identification by comparison with spectral libraries or through interpretation of its fragmentation pattern.
Future Research Directions and Emerging Areas for 3 Aminophenyl Pyridin 4 Yl Methanone
Integration into Advanced Materials Science Research and Polymer Chemistry
The bifunctional nature of (3-Aminophenyl)(pyridin-4-yl)methanone, possessing both an amino group and a pyridyl group, makes it a highly promising monomer for the synthesis of novel polymers with tailored properties. The amino group can readily participate in polycondensation reactions to form polyamides and polyimides, classes of polymers renowned for their exceptional thermal stability and mechanical strength.
Future research could focus on synthesizing a series of wholly aromatic polyamides by reacting this compound with various aromatic diacid chlorides. kpi.ua The incorporation of the pyridine (B92270) moiety into the polymer backbone is anticipated to influence the polymer's solubility, thermal behavior, and photophysical properties. mdpi.com The inherent polarity and hydrogen bonding capability of the pyridine ring may lead to enhanced solubility in a wider range of organic solvents compared to traditional aramids, facilitating easier processing.
Moreover, the conjugated system spanning the aminophenyl and pyridinyl rings suggests potential for applications in organic electronics and optoelectronics. Polymers derived from this monomer could exhibit interesting photoluminescent properties. mdpi.com The pyridine unit, being an electron-acceptor group, can influence the electronic characteristics of the resulting materials, making them candidates for use as electron transport layers in Organic Light-Emitting Diodes (OLEDs) or as components in photovoltaic devices. mdpi.com
Table 1: Potential Properties of Polymers Derived from this compound
| Polymer Type | Potential Monomers | Expected Properties | Potential Applications |
| Polyamides | Terephthaloyl chloride, Isophthaloyl chloride | High thermal stability, improved solubility, potential for light emission | High-performance plastics, advanced coatings, luminescent materials |
| Polyimides | Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Excellent thermal and chemical resistance, good mechanical strength, potential for gas separation membranes | Aerospace components, electronic substrates, gas separation |
| Poly(pyridinium salt)s | Ditosylates | Lyotropic liquid-crystalline behavior, photoluminescence | Polarizers, light-emitting devices |
Applications in Catalysis and Organocatalysis Utilizing the Pyridine Moiety
The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound imparts Lewis basicity, making it a candidate for applications in catalysis, particularly organocatalysis. Pyridine and its derivatives are known to catalyze a variety of chemical transformations. researchgate.net
Future investigations could explore the use of this compound and its derivatives as organocatalysts in reactions such as acylation, silylation, and the Baylis-Hillman reaction. The electronic nature of the substituents on both the phenyl and pyridine rings can be systematically varied to tune the catalytic activity. For instance, the introduction of electron-donating groups on the aminophenyl ring would be expected to increase the electron density on the pyridine nitrogen, thereby enhancing its nucleophilicity and catalytic efficacy.
Furthermore, the compound could serve as a ligand for the synthesis of novel metal complexes with catalytic applications. The pyridine nitrogen can coordinate to a metal center, while the aminophenyl group provides a site for further functionalization, allowing for the creation of chiral catalysts for asymmetric synthesis. nih.gov The development of such catalysts is a burgeoning field with significant implications for the pharmaceutical and fine chemical industries.
Table 2: Potential Catalytic Applications of this compound and its Derivatives
| Catalysis Type | Potential Reaction | Role of the Compound | Research Focus |
| Organocatalysis | Acyl transfer reactions | Nucleophilic catalyst | Optimization of reaction conditions and substrate scope |
| Organocatalysis | Baylis-Hillman reaction | Base catalyst | Synthesis of functionalized alkenes |
| Metal Catalysis | Cross-coupling reactions | Ligand for metal catalysts (e.g., Palladium, Rhodium) | Development of novel catalysts with enhanced activity and selectivity |
| Asymmetric Catalysis | Enantioselective synthesis | Chiral ligand precursor | Synthesis of enantiomerically pure compounds |
Exploration in Supramolecular Chemistry and Host-Guest Systems
The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen) in this compound makes it an excellent building block for the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures.
Future research in this area could involve the co-crystallization of this compound with various carboxylic acids or other molecules capable of hydrogen bonding to form novel cocrystals with unique physical and chemical properties. researchgate.netresearchgate.net The study of the resulting hydrogen bonding motifs would provide valuable insights into the principles of crystal engineering.
Moreover, this compound could be utilized as a guest molecule in host-guest systems. The pyridine ring can interact with various host molecules, such as calixarenes or cyclodextrins, through a combination of hydrophobic and hydrogen bonding interactions. researchgate.net Such inclusion complexes could find applications in areas like drug delivery, sensing, and separation science. The compound could also be incorporated as a structural component in the synthesis of larger host molecules or metal-organic frameworks (MOFs), where the pyridine nitrogen can coordinate to metal ions. nih.govmdpi.com
Table 3: Potential Supramolecular and Host-Guest Applications
| Area | Concept | Potential Interacting Partners | Research Direction |
| Crystal Engineering | Cocrystal formation | Carboxylic acids, phenols | Design and synthesis of new solid-state materials with tailored properties |
| Host-Guest Chemistry | Inclusion complexes | Calixarenes, cyclodextrins, cucurbiturils | Study of binding affinities and potential for molecular recognition and sensing |
| Metal-Organic Frameworks (MOFs) | Ligand for MOF synthesis | Metal ions (e.g., Cu(II), Zn(II)) | Creation of porous materials for gas storage, separation, and catalysis |
| Supramolecular Polymers | Self-assembly through hydrogen bonding | Dicarboxylic acids | Development of self-healing materials and stimuli-responsive gels |
Challenges and Opportunities in the Academic Research of this compound Derivatives and Analogs.
While the future research directions for this compound are promising, there are several challenges and opportunities that need to be addressed.
Challenges:
Synthesis and Functionalization: The selective functionalization of the aminophenyl and pyridinyl rings can be challenging due to the presence of multiple reactive sites. Developing regioselective synthetic methodologies will be crucial for creating a diverse library of derivatives.
Purification and Characterization: The purification of polar, nitrogen-containing compounds can sometimes be difficult. Furthermore, comprehensive characterization of new materials and supramolecular assemblies will require a combination of advanced analytical techniques.
Limited Commercial Availability: The parent compound and its precursors may not be readily available in large quantities, which could hinder large-scale research and development efforts. fluorochem.co.uk
Opportunities:
Medicinal Chemistry: The pyridine and aminophenyl motifs are prevalent in a wide range of biologically active compounds. frontiersin.orgnih.gov Derivatives of this compound could be explored as potential therapeutic agents, for example, as kinase inhibitors or antagonists for various receptors. nih.govnih.gov
Computational Chemistry: In silico studies, such as Density Functional Theory (DFT) calculations and molecular docking, can be employed to predict the properties of new derivatives and guide synthetic efforts. nih.gov This can accelerate the discovery of new materials and catalysts.
Green Chemistry: The development of more sustainable and atom-economical synthetic routes to this compound and its analogs presents a significant opportunity. researchgate.net This could involve the use of greener solvents, catalysts, and reaction conditions.
Table 4: Summary of Challenges and Opportunities
| Aspect | Details |
| Challenges | |
| Synthesis | Achieving regioselectivity in functionalization reactions. |
| Controlling polymerization to obtain desired molecular weights and polydispersity. | |
| Purification | Separation of isomers and purification of polar compounds. |
| Availability | Limited commercial sources for the starting material and its precursors. |
| Opportunities | |
| Medicinal Chemistry | Design and synthesis of novel drug candidates targeting various diseases. |
| Computational Studies | Guiding the design of new materials and catalysts with desired properties. |
| Green Synthesis | Developing environmentally friendly and efficient synthetic methods. |
| New Materials | Creating novel polymers and supramolecular structures with unique functionalities. |
Q & A
Q. What are the recommended synthetic routes for (3-Aminophenyl)(pyridin-4-yl)methanone?
The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) and DIPEA (N,N-diisopropylethylamine) as a base achieves yields of 70–95% . The reaction typically proceeds at room temperature over 16 hours. Key steps include activating the carboxylic acid moiety and coupling with the aminophenyl group under inert conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the aromatic protons of the pyridinyl and aminophenyl groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), as noted in safety data sheets . Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺).
Q. How should researchers handle stability issues during storage?
The compound may degrade due to hygroscopicity or oxidation. Store under nitrogen at –20°C in amber vials to minimize light and moisture exposure. Continuous cooling is recommended to slow organic degradation, as observed in HSI-based pollution studies .
Q. What safety protocols are necessary for laboratory handling?
Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential irritancy. Emergency procedures include rinsing exposed areas with water and contacting institutional safety officers. Safety data sheets emphasize compliance with EHS (environmental, health, and safety) protocols .
Q. How can TLC and reflux methods optimize reaction monitoring?
Thin-layer chromatography (TLC) with UV visualization tracks reaction progress. For example, refluxing in ethanol with acetic acid as a catalyst for 6 hours ensures complete imine formation in analogous reactions . Ice-water quenching followed by filtration isolates the product.
Advanced Research Questions
Q. How can coupling reaction yields be improved using palladium catalysts?
Optimize cross-coupling reactions with 20 mol% CuI and 5 mol% Pd(PPh₃)₄ in DMF at 60°C. Arylacetylenes (1.1 equivalents) and DIEA enhance efficiency, achieving yields up to 90% for structurally similar methanones . Solvent choice (e.g., DMF vs. DCM) and temperature gradients significantly impact byproduct formation.
Q. What strategies resolve discrepancies in spectroscopic data across studies?
Cross-reference data with NIST Standard Reference Database 69 for validated spectral libraries . For crystallographic ambiguities, use single-crystal X-ray diffraction to resolve atomic positions, as demonstrated in analogous imidazolone derivatives .
Q. How can computational modeling predict the compound’s reactivity in drug-discovery applications?
Density Functional Theory (DFT) simulations model electronic interactions between the aminophenyl and pyridinyl moieties. Focus on HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Molecular docking studies assess binding affinities to biological targets (e.g., kinase inhibitors) .
Q. What experimental designs mitigate sample degradation in long-term studies?
Implement real-time cooling systems (e.g., Peltier devices) to stabilize samples during extended data collection. Control humidity and oxygen levels using gloveboxes, as organic degradation in wastewater matrices increases with temperature .
Q. How do surface adsorption properties impact environmental fate studies?
Advanced microspectroscopic imaging (e.g., AFM-IR) analyzes interactions with indoor surfaces at molecular scales. Adsorption kinetics on silica or polymer-coated surfaces reveal degradation pathways relevant to environmental interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
